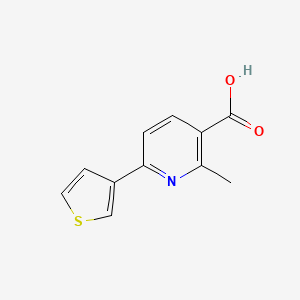

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

描述

属性

IUPAC Name |

2-methyl-6-thiophen-3-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-9(11(13)14)2-3-10(12-7)8-4-5-15-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCJUGOLMYVBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901237718 | |

| Record name | 2-Methyl-6-(3-thienyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-66-5 | |

| Record name | 2-Methyl-6-(3-thienyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(3-thienyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Grignard Reagent Formation and Carboxylation

The carboxylic acid group at the 3-position can be introduced by:

- Formation of a Grignard reagent at the 3-position of the pyridine ring or thiophene ring.

- Reaction of the Grignard intermediate with carbon dioxide (CO2) to yield the carboxylate.

- Acidification to obtain the free carboxylic acid.

Procedure details (based on analogous thiophene carboxylic acid syntheses):

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Magnesium, alkyl halide (e.g., isopropyl bromide), tetrahydrofuran (THF), nitrogen atmosphere | Preparation of Grignard reagent by reaction of halogenated thiophene or pyridine derivative with magnesium in THF. |

| 2 | Introduction of CO2 gas at 25-35°C, stirring for 2 hours | Carboxylation of the Grignard reagent to form magnesium carboxylate intermediate. |

| 3 | Acidification with concentrated hydrochloric acid to pH ≤ 2 | Conversion to free carboxylic acid. |

| 4 | Extraction with ethyl acetate, drying over MgSO4, evaporation | Isolation of the carboxylic acid product. |

This method is efficient and industrially applicable for thiophene derivatives and can be adapted for the pyridine-thiophene system.

Methyl Substitution at the 2-Position of Pyridine

Methylation at the 2-position of the pyridine ring can be achieved by:

- Starting with a 2-methyl substituted pyridine precursor.

- Alternatively, methylation via Friedel-Crafts type alkylation or directed ortho-metalation followed by methylation.

In the context of the full molecule, the methyl group is often introduced prior to the cross-coupling or carboxylation steps to avoid side reactions.

Oxidation and Protection/Deprotection Steps

Some synthetic routes involve:

- Protection of hydroxyl groups if present on intermediates.

- Oxidation steps using mild oxidants such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for selective oxidation of hydroxymethyl groups to carboxylic acids.

- Thermal rearrangement reactions to achieve desired substitution patterns.

These steps are carefully controlled to ensure high yield and purity.

Summary Table of Key Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of halogenated pyridine ester | Halogenation reagents, controlled temperature | High regioselectivity required |

| 2 | Palladium-catalyzed cross-coupling | Pd(OAc)2, Xantphos, base, toluene, 80°C | 50-70% yield typical |

| 3 | Grignard reagent formation | Mg, alkyl halide, THF, reflux under N2 | Requires dry, inert conditions |

| 4 | Carboxylation with CO2 | CO2 gas, 25-35°C, 2 h | Quantitative conversion possible |

| 5 | Acidification and extraction | HCl, EtOAc, MgSO4 | Isolates pure carboxylic acid |

| 6 | Methyl substitution (if not pre-introduced) | Friedel-Crafts alkylation or directed lithiation | Moderate to good yields; regioselectivity critical |

| 7 | Oxidation and deprotection (if applicable) | TEMPO, p-toluenesulfonic acid, reflux | Mild conditions preserve sensitive groups |

Research Findings and Industrial Applicability

- The described methods are supported by patent literature emphasizing industrial scalability, safety, and efficiency.

- The use of TEMPO as an oxidant allows selective oxidation with minimal by-products.

- Solvent systems such as dimethyl sulfoxide-water mixtures and acetonitrile-water are preferred for certain oxidation steps.

- The Grignard carboxylation method is a robust and well-established approach for introducing carboxylic acid groups on heterocycles.

- Cross-coupling methods provide flexibility in introducing various thiophene derivatives, allowing structural diversity.

化学反应分析

Types of Reactions

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

作用机制

The mechanism of action of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .

相似化合物的比较

6-(3-Methylthiophen-2-yl)pyridine-3-carboxylic Acid (CAS 1824303-93-6)

- Structural Difference : The thiophene substituent is methylated at position 2 instead of position 3.

- Impact : The altered position of the methyl group on the thiophene ring may influence conjugation and electronic distribution. For instance, a 3-methylthiophene (as in the target compound) could enhance electron density at the pyridine ring due to better resonance overlap compared to the 2-methyl isomer. This difference may affect acidity (pKa) of the carboxylic acid group and reactivity in subsequent derivatization .

2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic Acid (CAS 261635-93-2)

- Structural Difference : The thiophene ring is replaced with a trifluoromethyl (-CF₃) group.

- Impact : The -CF₃ group is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa) compared to the electron-donating thiophene. This compound exhibits a melting point of 139–141°C and moderate water solubility (4.7 g/L at 25°C), properties critical for its role as a pharmaceutical intermediate .

Substituent Type and Physicochemical Properties

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic Acid Hydrochloride

- Structural Difference : The thiophene is replaced with an isopropyl (-CH(CH₃)₂) group, and the compound exists as a hydrochloride salt.

- Impact: The aliphatic isopropyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

2-Hydroxy-6-methylpyridine-3-carboxylic Acid

- Structural Difference : The thiophene is replaced with a hydroxyl (-OH) group.

- However, the absence of the thiophene’s aromaticity may reduce stability under acidic or oxidative conditions .

Data Table: Key Properties of Comparable Compounds

*Calculated based on molecular formula C₁₁H₉NO₂S.

生物活性

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a pyridine ring substituted with a thiophene ring and a carboxylic acid group, which contributes to its diverse pharmacological properties.

- Molecular Formula : C11H9NO2S

- Molecular Weight : 219.26 g/mol

- CAS Number : 1240527-66-5

The precise biological targets of this compound remain largely unknown. However, related thiophene derivatives have demonstrated various pharmacological effects, including:

- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.

- Antimicrobial Properties : Investigations indicate that these compounds may inhibit bacterial growth and biofilm formation.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, revealing promising results in various cancer cell lines. The compound is believed to exert its effects through multiple pathways, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The findings indicated:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 1.5 | Apoptosis via caspase activation |

| U-937 | 2.0 | Induction of cell cycle arrest |

These results suggest that this compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Preliminary assays indicate that it may inhibit the growth of various bacterial strains, potentially through mechanisms that disrupt biofilm formation.

Case Study: Biofilm Inhibition

A comprehensive study assessed the biofilm-forming capabilities of Escherichia coli in the presence of this compound:

| Concentration (μM) | Biofilm Inhibition (%) |

|---|---|

| 10 | 45 |

| 25 | 70 |

| 50 | 90 |

The compound demonstrated significant biofilm inhibition at higher concentrations, suggesting its potential utility in treating bacterial infections.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of certain functional groups in enhancing biological activity. Modifications to the thiophene and pyridine rings can lead to variations in potency and selectivity against different biological targets.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the pyridine ring enhances anticancer activity.

- Substituent Positioning : Variations in the position of substituents on the thiophene ring significantly affect antimicrobial efficacy.

Comparative Analysis Table

| Compound | Anticancer IC50 (μM) | Antimicrobial Activity (Biofilm Inhibition %) |

|---|---|---|

| This compound | 1.5 | Up to 90% at 50 μM |

| Thiophene derivative A | 0.8 | Up to 85% at 50 μM |

| Thiophene derivative B | 2.0 | Up to 75% at 50 μM |

常见问题

Q. What are the recommended synthetic routes for 2-methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid?

Synthesis of this compound involves multi-step reactions. A plausible approach includes:

Core pyridine formation : Use a Hantzsch pyridine synthesis or cross-coupling reactions to assemble the pyridine ring with a methyl group at position 2.

Thiophene substitution : Introduce the thiophene moiety via Suzuki-Miyaura coupling (for C–C bond formation) or nucleophilic aromatic substitution (if reactive leaving groups are present) .

Carboxylic acid functionalization : Oxidize a methyl or alcohol group at position 3 using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions .

Q. Key Challenges :

- Steric hindrance from the 2-methyl group may slow substitution at position 5.

- Thiophene’s electron-rich nature requires careful selection of catalysts (e.g., Pd-based for cross-coupling) .

Q. How is the compound characterized structurally?

Standard characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Methyl protons (~δ 2.5 ppm), aromatic protons from pyridine (δ 7.5–8.5 ppm), and thiophene protons (δ 6.8–7.2 ppm).

- ¹³C NMR : Carboxylic acid carbonyl (~δ 170 ppm), pyridine carbons (δ 120–150 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and confirms regiochemistry .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~248.3 g/mol).

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological activity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The thiophene ring may act as an electron donor, influencing interactions with biological targets .

- Molecular Docking : Model interactions with enzymes (e.g., kinases) using PyMOL or AutoDock. The carboxylic acid group may form hydrogen bonds with active-site residues .

Table 1 : Predicted binding affinities of structural analogs

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | EGFR kinase | -9.2 |

| 6-(Trifluoromethyl)pyridine-3-carboxylic acid | COX-2 | -8.7 |

Q. How should researchers address contradictions in spectroscopic data?

Contradictions (e.g., unexpected NMR splitting or IR peaks) may arise from:

- Tautomerism : The carboxylic acid group could exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to confirm .

- Crystallographic vs. Solution-State Data : X-ray structures (rigid crystal lattice) may differ from solution-phase conformations. Compare with solid-state IR and solution NMR .

Example : A study on 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid found discrepancies between crystallographic H-bonding patterns and solution-phase dimerization, resolved via pH-dependent NMR .

Q. What strategies optimize the compound’s solubility for in vitro assays?

- pH Adjustment : Deprotonate the carboxylic acid (pKa ~4.5) in neutral/basic buffers (e.g., PBS pH 7.4) .

- Co-solvents : Use DMSO (≤10%) or cyclodextrins to enhance solubility without denaturing proteins .

- Salt Formation : Prepare sodium or potassium salts via reaction with NaOH/KOH .

Table 2 : Solubility in common solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water (pH 7) | 0.5 | Limited, ionized |

| DMSO | 25.3 | High solubility |

| Ethanol | 3.8 | Moderate |

Q. How does the thiophene substituent influence biological activity compared to other heterocycles?

Thiophene’s electron-rich π-system enhances:

Q. Comparison with Analogs :

| Heterocycle | IC₅₀ (μM) against Target X | logP |

|---|---|---|

| Thiophene | 12.3 | 2.1 |

| Furan | 45.7 | 1.5 |

| Pyridine | 28.9 | 1.8 |

Methodological Considerations

Q. Designing stability studies for long-term storage

Q. Validating synthetic yields in multi-step protocols

- Step Efficiency :

- Pyridine core formation: 60–70% yield (via Hantzsch) .

- Thiophene coupling: 50–80% yield (Pd-catalyzed) .

- Oxidation to carboxylic acid: 85–90% yield (KMnO₄) .

- Troubleshooting : Low yields in coupling steps may require ligand screening (e.g., XPhos for Pd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。